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Compound of Interest

Compound Name: (Z-Ala-Ala-Ala-Ala)2Rh110

Cat. No.: B1277396

An In-depth Technical Guide to (Z-Ala-Ala-Ala-Ala)2Rh110 Substrate for Measuring Elastase
Activity

For Researchers, Scientists, and Drug Development
Professionals

This guide provides a comprehensive overview of the fluorogenic substrate (Z-Ala-Ala-Ala-
Ala)2Rh110, its application in measuring elastase activity, and detailed protocols for its use.
This substrate is a valuable tool for studying elastase activity in various contexts, including
inflammation, chronic obstructive pulmonary disease (COPD), and other pathological
conditions where elastase is implicated.

Introduction to (Z-Ala-Ala-Ala-Ala)2Rh110

(Z-Ala-Ala-Ala-Ala)2Rh110 is a highly sensitive and specific substrate for assaying the activity
of elastase, particularly human neutrophil elastase (HNE). The substrate consists of two tetra-
alanine peptide chains linked to a central rhnodamine 110 molecule. In its native state, the
substrate is colorless and non-fluorescent. Upon cleavage by elastase, the highly fluorescent
rhodamine 110 is released, providing a robust and easily detectable signal. This property
makes it an excellent tool for high-throughput screening of elastase inhibitors and for
guantifying elastase activity in biological samples.[1][2]

Physicochemical Properties
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The physical and chemical properties of (Z-Ala-Ala-Ala-Ala)2Rh110 are summarized in the

table below.
Property Value
Molecular Formula C60H66N10015
Molecular Weight 1167.2 g/mol
Appearance Crystalline solid
Excitation Wavelength (cleaved) ~485 nm
Emission Wavelength (cleaved) ~525 nm

Solubility

Soluble in DMF and DMSO

Storage

Store at -20°C, protected from light

Principle of the Assay

The measurement of elastase activity using (Z-Ala-Ala-Ala-Ala)2Rh110 is based on a

straightforward enzymatic reaction. The non-fluorescent substrate is specifically cleaved by

active elastase at the peptide bonds. This two-step cleavage releases the rhodamine 110

fluorophore, resulting in a significant increase in fluorescence intensity. The rate of

fluorescence increase is directly proportional to the elastase activity in the sample.
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Enzymatic cleavage of (Z-Ala-Ala-Ala-Ala)2Rh110 by elastase.

Experimental Protocols

Below are detailed methodologies for measuring elastase activity using (Z-Ala-Ala-Ala-
Ala)2Rh110. These protocols are generalized and may require optimization for specific
experimental conditions.

Reagent Preparation

» Assay Buffer: A common buffer is 50 mM Tris-HCI, pH 8.0, containing 100 mM NacCl.
However, the optimal pH for human neutrophil elastase can range from 7.5 to 8.5.

o Substrate Stock Solution: Prepare a stock solution of (Z-Ala-Ala-Ala-Ala)2Rh110 in
anhydrous DMSO or DMF. For example, a 1 mM stock solution can be prepared. Store this
stock solution at -20°C, protected from light. The substrate is stable for at least 4 years when
stored properly.[3]
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e Enzyme Solution: Prepare a stock solution of purified human neutrophil elastase in an
appropriate buffer (e.g., 50 mM sodium acetate, pH 5.5). The final concentration of the
enzyme in the assay will depend on the specific activity of the enzyme preparation and the
desired reaction rate.

o Positive Control: A known concentration of active elastase.

o Negative Control: Assay buffer without elastase.

Assay Procedure for Purified Enzyme

This protocol is suitable for determining the kinetic parameters of elastase or for screening
potential inhibitors.
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Workflow for in vitro elastase activity assay.

» Plate Setup: Add assay buffer to the wells of a black 96-well microplate.
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e Enzyme Addition: Add the desired amount of elastase to each well. For inhibitor screening,
add the test compounds at this stage.

e Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to
equilibrate.[4]

e Reaction Initiation: Add the (Z-Ala-Ala-Ala-Ala)2Rh110 substrate to each well to initiate the
reaction. The final substrate concentration should be optimized, but a starting point is
typically in the low micromolar range.

o Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an
excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.[5][6][7][8]
Readings should be taken kinetically over a period of time (e.g., every minute for 30-60
minutes).

Assay Procedure for Biological Samples

This protocol can be adapted for measuring elastase activity in samples such as cell culture
supernatants or lysates.[4][5]

o Sample Preparation: Prepare the biological samples. If using cell lysates, ensure the lysis
buffer is compatible with the assay conditions.

» Plate Setup: Add the biological sample to the wells of a black 96-well microplate. Include
appropriate controls, such as a sample with a known elastase inhibitor to confirm specificity.

e Substrate Addition and Incubation: Add the (Z-Ala-Ala-Ala-Ala)2Rh110 substrate to each
well. Incubate the plate at 37°C for a fixed period (e.g., 1.5 hours).[4]

e Fluorescence Measurement: After incubation, measure the end-point fluorescence at an
excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.[4]

Key Experimental Parameters and Data

While specific kinetic data for (Z-Ala-Ala-Ala-Ala)2Rh110 with human neutrophil elastase are
not readily available in the public domain, the following table summarizes typical experimental
conditions and considerations.
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Recommended
Parameter Notes
Range/Value

Human neutrophil elastase
pH 75-85 generally exhibits optimal

activity in this range.

This is the standard

temperature for enzymatic
Temperature 37°C . .

assays involving human

enzymes.[4][5]

Should be optimized for each

assay. For kinetic studies, a
Substrate Concentration Varies range of concentrations

bracketing the Km value

should be used.

Should be titrated to ensure a
Enzyme Concentration Varies linear reaction rate over the
desired time course.

For kinetic assays, continuous

measurement is preferred. For
Incubation Time Varies endpoint assays, incubation

times can range from 30

minutes to several hours.[4]

Rhodamine 110-based assays

are generally very sensitive,
Limit of Detection Low ng/mL to pg/mL range with some studies reporting

detection in the pg/mL range

for other proteases.[1]

Data Analysis

For kinetic assays, the rate of the reaction (V) is determined from the slope of the linear portion
of the fluorescence versus time plot. To determine the Michaelis-Menten constant (Km) and the
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maximum reaction velocity (Vmax), the reaction rates are measured at various substrate
concentrations and the data are fitted to the Michaelis-Menten equation:

V = (Vmax * [S]) / (Km + [S])

For inhibitor screening, the percentage of inhibition can be calculated using the following
formula:

% Inhibition = [ (Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited

reaction ] * 100
Gcreening Library of Compounds)
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'
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'
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Logical workflow for elastase inhibitor screening.

Conclusion

The (Z-Ala-Ala-Ala-Ala)2Rh110 substrate is a powerful and sensitive tool for the measurement
of elastase activity. Its fluorogenic nature makes it well-suited for high-throughput screening
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and for the sensitive detection of elastase in various biological contexts. While detailed, publicly
available kinetic data for this specific substrate with human neutrophil elastase is limited, the
provided protocols and guidelines offer a solid foundation for its application in research and
drug development. Further optimization of assay conditions is recommended to ensure the
accuracy and reproducibility of results for specific experimental needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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